molecular formula C6H3Cl2NO B6593178 5,6-Dichloropicolinaldehyde CAS No. 408526-50-1

5,6-Dichloropicolinaldehyde

Cat. No.: B6593178
CAS No.: 408526-50-1
M. Wt: 176.00 g/mol
InChI Key: LBFWMBHWZLKQLP-UHFFFAOYSA-N
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Description

Such compounds are often intermediates in agrochemical and pharmaceutical synthesis, leveraging their electron-deficient aromatic rings for reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

5,6-dichloropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFWMBHWZLKQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde. One common method includes the reaction of picolinaldehyde with chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert solvent such as dichloromethane to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and advanced reaction vessels to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dichloropicolinaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dichloropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5,6-dichloropicolinaldehyde (hypothetical) with analogs from the evidence:

Compound CAS Number Molecular Formula Molecular Weight Substituents Key Properties (Inferred/Reported)
This compound N/A C₆H₃Cl₂NO ~176.0 (estimated) Cl at 5,6; CHO at 2 Likely high electrophilicity due to dual Cl
3,6-Dichloropicolinaldehyde 343781-53-3 C₆H₃Cl₂NO 176.0 Cl at 3,6; CHO at 2 Solid, purity ≥95%
6-Chloropicolinaldehyde 54087-03-5 C₆H₄ClNO 141.56 Cl at 6; CHO at 2 Boiling point: ~250°C (estimated)
5-Chloro-6-methylpicolinaldehyde 137778-17-7 C₇H₅ClNO 155.57 Cl at 5; CH₃ at 6; CHO at 2 Methyl group enhances steric hindrance
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO 155.57 Cl at 4; CH₃ at 6; CHO at 2 Synthon for heterocyclic synthesis

Key Observations :

  • Substituent Position Effects: Dichloro-substituted picolinaldehydes (e.g., 3,6-dichloro) exhibit higher molecular weights and greater electrophilicity than mono-chloro analogs. Steric and electronic effects vary with substituent positions. For example, 3,6-dichloro substitution creates a near-perpendicular dihedral angle (~86.6°) between aromatic rings in related amides, minimizing steric clashes .
  • Methyl vs. Chloro Substitution : Methyl groups (e.g., in 5-chloro-6-methyl) reduce reactivity compared to dichloro analogs but improve solubility in organic solvents .

Biological Activity

5,6-Dichloropicolinaldehyde (DCPA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichloro substitution on the pyridine ring, which significantly influences its chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts.

The biological activity of DCPA involves several mechanisms:

  • Enzyme Interaction : DCPA can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity, leading to either inhibition or activation of specific biochemical pathways.
  • Antimicrobial Activity : Research indicates that DCPA exhibits antimicrobial properties, potentially serving as a lead compound for developing new antibiotics.
  • Anticancer Potential : DCPA has been investigated for its ability to inhibit cancer cell proliferation. It interacts with key signaling pathways involved in cell growth and survival .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Studies

  • Antimicrobial Studies :
    A study demonstrated that DCPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating superior efficacy.
  • Cancer Research :
    In vitro studies have shown that DCPA can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
  • Enzyme Studies :
    DCPA has been utilized as a probe in enzyme-catalyzed reactions, particularly in studying the kinetics of dehydrogenases. Its ability to modify enzyme activity through covalent bonding has provided insights into enzyme mechanisms and substrate specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichloropicolinaldehyde
Reactant of Route 2
Reactant of Route 2
5,6-Dichloropicolinaldehyde

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